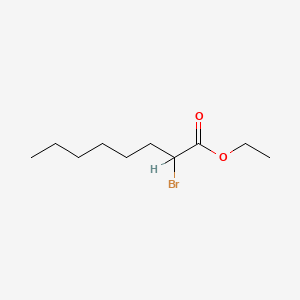

Ethyl 2-bromooctanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQJOKSCSVMZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031644 | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-29-4 | |

| Record name | Octanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromooctanoate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromooctanoate is a valuable halogenated ester intermediate in organic synthesis, playing a crucial role in the construction of more complex molecules in the pharmaceutical and fine chemical industries. Its reactivity, primarily centered around the electrophilic carbon bearing the bromine atom, allows for a variety of nucleophilic substitution and organometallic reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic and analytical methodologies associated with this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant reaction pathways are presented to support researchers in their laboratory and development endeavors.

Chemical Properties and Structure

This compound is a colorless liquid with a chemical formula of C₁₀H₁₉BrO₂.[1] It is also known by other names such as Ethyl 2-bromocaprylate.[1] The presence of a bromine atom at the alpha-position to the ester carbonyl group makes it a versatile reagent in organic synthesis.

Tabulated Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1] |

| Molecular Weight | 251.16 g/mol | [1] |

| CAS Number | 5445-29-4 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 137-140 °C at 25 mmHg | |

| Density | 1.167 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.452 | |

| Flash Point | 107 °C (225 °F) |

Structural Information

The structural identifiers for this compound are provided in the table below:

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCCCC(Br)C(=O)OCC | [1] |

| InChI | InChI=1S/C10H19BrO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 | [1] |

| InChIKey | JIQJOKSCSVMZAN-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Fischer Esterification

A common and effective method for the synthesis of α-bromo esters is the Hell-Volhard-Zelinsky (HVZ) bromination of a carboxylic acid, followed by Fischer esterification. The following is a generalized protocol for the synthesis of this compound from octanoic acid.

2.1.1. Materials and Equipment

-

Octanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

2.1.2. Experimental Procedure

Step 1: α-Bromination of Octanoic Acid (Hell-Volhard-Zelinsky Reaction)

-

In a fume hood, charge a dry round-bottom flask with octanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently.

-

Add bromine dropwise from a dropping funnel. The reaction is exothermic and will begin to reflux. Control the addition rate to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture under reflux until the reaction is complete, which is indicated by the disappearance of the red-brown color of bromine.

-

Allow the reaction mixture to cool to room temperature. The product at this stage is 2-bromooctanoyl bromide.

Step 2: Fischer Esterification

-

Carefully add anhydrous ethanol to the crude 2-bromooctanoyl bromide. This reaction is also exothermic.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours to drive the esterification to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess ethanol using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.[2] Collect the fraction boiling at the appropriate temperature and pressure.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a triplet for the terminal methyl group of the octanoyl chain, a multiplet for the methylene groups, and a downfield triplet for the proton at the α-position (C2).

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the bromine, the carbons of the ethyl group, and the carbons of the octanoyl chain.

2.2.2. Infrared (IR) Spectroscopy

Acquire the IR spectrum of the neat liquid using an FTIR spectrometer. Key expected absorptions include a strong C=O stretching band for the ester at approximately 1740 cm⁻¹ and C-H stretching bands around 2850-2960 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Obtain the mass spectrum using a GC-MS system. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Key Reaction Pathways

This compound is a versatile intermediate that participates in several important organic reactions. The following diagrams illustrate two fundamental reaction pathways.

Nucleophilic Substitution (Sₙ2) Reaction

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the formation of α-substituted octanoates. This is a cornerstone of its utility in synthesis.

Caption: Generalized workflow of an Sₙ2 reaction with this compound.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.

Caption: Stepwise logical flow of the Reformatsky reaction involving this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its utility in forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Sₙ2 and the Reformatsky reaction makes it a valuable tool for medicinal chemists and researchers in drug development. The experimental protocols and reaction pathway diagrams provided in this guide offer a practical framework for the synthesis, characterization, and application of this important compound.

References

Ethyl 2-bromooctanoate (CAS 5445-29-4): A Comprehensive Technical Guide

Abstract: This document provides an in-depth technical overview of Ethyl 2-bromooctanoate, a versatile alpha-halogenated ester intermediate with significant applications in organic synthesis, pharmaceutical development, and materials science. It details the compound's physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and safety guidelines. The information is tailored for researchers, chemists, and professionals in the drug development sector, presenting quantitative data in structured tables and illustrating key processes through detailed diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Ethyl 2-bromocaprylate, is an organic compound with the CAS registry number 5445-29-4.[1][2] Structurally, it is an eight-carbon chain ester with a bromine atom at the alpha position relative to the carbonyl group.[2] This alpha-bromo ester functional group is the primary source of its reactivity, making it a valuable building block in synthetic chemistry.[3] The compound typically appears as a colorless to pale yellow liquid and is soluble in organic solvents but not in water.[4][5]

The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5445-29-4 | [1] |

| Molecular Formula | C₁₀H₁₉BrO₂ | [1][5] |

| Molecular Weight | 251.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 137-140 °C at 25 mmHg | [2][6][7] |

| Density | 1.167 g/mL at 25 °C | [2][6][7] |

| Refractive Index (n20/D) | 1.452 | [2][6][7] |

| Flash Point | 107 °C (224-225 °F) | [2][7][8] |

| Vapour Pressure | 0.0327 mmHg at 25°C | [4] |

| InChIKey | JIQJOKSCSVMZAN-UHFFFAOYSA-N | [1][5] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The characteristic signals from ¹H NMR, FT-IR, and Mass Spectrometry provide definitive evidence of its molecular structure.

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks / Signals | Reference |

| ¹H NMR | δ ~4.4 ppm (multiplet, -CHBr-)δ ~4.2 ppm (quartet, -OCH₂CH₃)δ ~1.3–1.6 ppm (multiplet, alkyl chain) | [2] |

| FT-IR (Neat) | ~1740 cm⁻¹ (strong, C=O ester stretch)~550 cm⁻¹ (C-Br stretch) | [1][2] |

| GC-MS | Molecular Ion Peak consistent with MW 251.16 g/mol | [1][2] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the bromination of octanoic acid, followed by esterification. The Hell-Volhard-Zelinsky reaction is a classic method for the initial alpha-bromination step.[2][9]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Bromination and Fischer Esterification

This protocol describes a two-step synthesis: 1) alpha-bromination of octanoic acid to form 2-bromooctanoic acid, and 2) subsequent esterification with ethanol.

Step 1: Synthesis of 2-Bromooctanoic Acid

-

To a flask equipped with a reflux condenser and a dropping funnel, add octanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Heat the mixture gently.

-

Slowly add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap.

-

After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears, indicating the reaction is complete.[9]

-

Cool the reaction mixture. The intermediate is the acid bromide, which is then carefully hydrolyzed by the slow addition of water to yield crude 2-bromooctanoic acid.

-

The crude product can be purified by distillation under reduced pressure.

Step 2: Esterification to this compound

-

Combine the purified 2-bromooctanoic acid with an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[2]

-

Heat the mixture under reflux for several hours to drive the Fischer esterification to completion. Water produced during the reaction can be removed using a Dean-Stark apparatus to improve the yield.

-

After cooling, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the final product, this compound, by vacuum distillation, collecting the fraction at 137-140 °C / 25 mmHg.[2][7]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions, where the bromide ion serves as a good leaving group.[3]

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides) to displace the bromine atom, enabling the synthesis of diverse functionalized octanoate esters.[2][3]

-

Reduction: The compound can be reduced to ethyl octanoate using reducing agents like lithium aluminum hydride (LiAlH₄).[2]

-

Oxidation: Oxidation can convert the molecule to 2-bromooctanoic acid.[2]

-

Polymer Chemistry: It has been utilized as an initiator in controlled polymerization techniques such as atom transfer radical polymerization (ATRP).[3]

Applications:

This compound is a key intermediate in multiple sectors:

-

Pharmaceutical Synthesis: It serves as a building block for creating active pharmaceutical ingredients (APIs), particularly in the development of heterocyclic compounds and other complex molecules.[4][10]

-

Agrochemicals: It is used in the synthesis of pesticides and other crop protection agents.[11][12]

-

Flavors and Fragrances: The compound is used as a flavoring agent and fragrance ingredient in food, beverages, and personal care products.[4]

-

Organic Synthesis: Its primary role is as a versatile intermediate for producing a wide array of fine chemicals and research compounds.[3][4]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][8]

GHS Hazard Information:

-

Pictogram: Warning (Exclamation Mark)[1]

-

Hazard Classes: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[1][4]

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[8][13]

-

Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][14]

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[4]

Conclusion

This compound (CAS 5445-29-4) is a highly versatile and reactive chemical intermediate. Its value lies in the strategic placement of a bromine atom alpha to an ester group, which allows for a wide range of synthetic transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties, reaction protocols, and safety requirements is essential for leveraging its full potential as a molecular building block.

References

- 1. This compound | C10H19BrO2 | CID 95580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5445-29-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 5445-29-4 [chemicalbook.com]

- 7. thomassci.com [thomassci.com]

- 8. This compound | 5445-29-4 [amp.chemicalbook.com]

- 9. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. innospk.com [innospk.com]

- 11. High-quality and low-priced this compound, CasNo.5445-29-4 Hubei Jiutian Bio-medical Technology Co., Ltd China (Mainland) [hubeijiutian.lookchem.com]

- 12. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 13. fishersci.com [fishersci.com]

- 14. 5445-29-4|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Physical Properties of Ethyl 2-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooctanoate is an alpha-brominated fatty acid ester with the chemical formula C₁₀H₁₉BrO₂.[1] It serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and flavor and fragrance industries.[1] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in reaction design, process scale-up, and safety assessments. This technical guide provides a comprehensive overview of the key physical properties of this compound, accompanied by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO₂ |

| Molecular Weight | 251.16 g/mol [2][3] |

| CAS Number | 5445-29-4[1][2][3][4] |

| Appearance | Colorless liquid[1][4] |

| Odor | Fruity[1] |

| Boiling Point | 137-140 °C at 25 mm Hg[3][5] |

| Density | 1.167 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.452[3] |

| Solubility | Insoluble in water; Soluble in organic solvents[1] |

| Vapor Pressure | 0.0327 mmHg at 25°C[1] |

| Flash Point | 224 °F (106.7 °C)[5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid organic compounds like this compound are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Boiling Point (Distillation Method)

This protocol is adapted from standard laboratory procedures for determining the boiling point of organic liquids at atmospheric or reduced pressures.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For pure substances, this is a sharp, characteristic temperature.

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

-

Receiving flask

-

Vacuum pump (for reduced pressure distillation)

-

Manometer

Procedure:

-

Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

If performing a reduced pressure distillation, connect the vacuum pump to the apparatus and reduce the pressure to the desired level, as measured by the manometer.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

For accuracy, record the barometric pressure if determining the boiling point at atmospheric pressure.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Principle: Density is defined as the mass per unit volume of a substance.[7] A pycnometer is a flask with a precisely known volume used to accurately measure the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary tip and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat the thermal equilibration and weighing steps.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is characteristic of a substance.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.[8] An Abbe refractometer measures the critical angle of a thin film of the liquid between two prisms to determine its refractive index.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the light source of the refractometer and ensure the prisms are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms gently.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

If a colored band is visible, adjust the compensator to eliminate it and sharpen the dividing line.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of this compound in various solvents.

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 3 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Allow the mixture to stand and observe if a single, clear phase is formed (soluble), if two distinct layers remain (insoluble), or if the sample is partially dissolved.

-

Record the observations for each solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of the boiling point of a liquid organic compound using the distillation method.

Caption: Workflow for Boiling Point Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

Spectroscopic Profile of Ethyl 2-bromooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromooctanoate, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.21 | q | 7.1 | 2H | -OCH₂CH₃ |

| 4.15 | t | 7.5 | 1H | -CH(Br)- |

| 2.05 - 1.85 | m | 2H | -CH₂-CH(Br)- | |

| 1.50 - 1.20 | m | 8H | -(CH₂)₄-CH₃ | |

| 1.29 | t | 7.1 | 3H | -OCH₂CH₃ |

| 0.89 | t | 6.8 | 3H | -(CH₂)₅-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 169.8 | C=O |

| 62.1 | -OCH₂CH₃ |

| 47.9 | -CH(Br)- |

| 34.5 | -CH₂-CH(Br)- |

| 31.5 | -(CH₂)₅-CH₃ |

| 28.6 | -(CH₂)₄-CH₃ |

| 26.8 | -(CH₂)₃-CH₃ |

| 22.5 | -(CH₂)₂-CH₃ |

| 14.2 | -OCH₂CH₃ |

| 14.0 | -(CH₂)₅-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958, 2931, 2860 | Strong | C-H stretch (alkane) |

| 1738 | Strong | C=O stretch (ester) |

| 1458 | Medium | C-H bend (alkane) |

| 1379 | Medium | C-H bend (alkane) |

| 1260, 1175 | Strong | C-O stretch (ester) |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 252/250 | < 5 | [M]⁺ (Molecular ion) |

| 207/205 | 20 | [M - OCH₂CH₃]⁺ |

| 171 | 100 | [M - Br]⁺ |

| 125 | 45 | [C₈H₁₃O₂]⁺ |

| 88 | 55 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 55 | 95 | [C₄H₇]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 29 | 80 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approx. 10-20 mg) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. A background spectrum is recorded prior to the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI) at 70 eV. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-bromooctanoate, an important intermediate in organic synthesis. This document details the chemical principles, experimental protocols, and analytical data for the successful preparation and identification of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

α-Bromination of Octanoic Acid: The first step involves the selective bromination of octanoic acid at the alpha-position using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction utilizes bromine and a catalytic amount of phosphorus tribromide.[1][2][3][4]

-

Esterification: The resulting 2-bromooctanoic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product, this compound. This is commonly achieved through a Fischer esterification.[5][6][7][8][9]

A general reaction scheme is presented below:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Octanoic acid

-

Bromine

-

Red phosphorus (or phosphorus tribromide)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Step 1: Synthesis of 2-Bromooctanoic Acid (Hell-Volhard-Zelinsky Reaction)

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add octanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.

-

After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of HBr gas ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromooctanoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

-

Combine the crude 2-bromooctanoic acid and an excess of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉BrO₂ | [10] |

| Molecular Weight | 251.16 g/mol | [11][12] |

| CAS Number | 5445-29-4 | [10][11][12] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 137-140 °C at 25 mmHg | [13] |

| Density | 1.167 g/mL at 25 °C | [13] |

| Refractive Index (n²⁰/D) | 1.452 | [13] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester group and the brominated octanoyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~4.1 | Triplet | 1H | -CH(Br)- |

| ~2.0 | Multiplet | 2H | -CH₂- adjacent to -CH(Br)- |

| ~1.3 | Multiplet | 8H | -(CH₂)₄- |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ (end of octanoyl chain) |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (ester) |

| ~62 | -OCH₂CH₃ |

| ~45 | -CH(Br)- |

| ~34 | -CH₂- adjacent to -CH(Br)- |

| ~31, 28, 26, 22 | -(CH₂)₄- |

| ~14 | -OCH₂CH₃ |

| ~14 | -CH₂CH₃ (end of octanoyl chain) |

2.2.3. FTIR Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1250-1000 | Strong | C-O stretching (ester) |

| ~650 | Medium | C-Br stretching |

2.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 250 and 252 in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Caption: Workflow for the characterization of this compound.

Safety Information

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[10][11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]

- 4. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. [askfilo.com]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Functional Group Transformations Involving Ethyl 2-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromooctanoate (CAS 5445-29-4) is a versatile α-halo ester that serves as a pivotal intermediate in a multitude of organic syntheses.[1][2] Its reactivity is primarily centered around the electrophilic α-carbon and the adjacent ester functionality, making it a valuable building block for creating more complex molecules, including pharmaceutical ingredients and novel polymers.[1][3] This guide provides a comprehensive overview of the principal functional group transformations involving this compound, complete with experimental protocols, quantitative data, and process diagrams to support advanced research and development.

The core of this compound's reactivity lies in its α-halogenated ester structure. The bromine atom at the α-position to the carbonyl group creates a highly electrophilic center, making the molecule susceptible to a variety of reactions.[1]

Core Reactivity Overview

The primary transformations of this compound can be categorized into several key reaction types, each offering a pathway to a distinct class of compounds.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution (SN2) Reactions

The presence of a bromine atom, an excellent leaving group, on the carbon alpha to the ester carbonyl makes this compound an ideal substrate for SN2 reactions.[4] This pathway is fundamental for introducing a wide range of functional groups at the α-position. The adjacent carbonyl group stabilizes the transition state, increasing the reaction rate compared to corresponding primary alkyl halides.[4]

Synthesis of α-Amino Esters

The conversion of α-bromo esters to α-amino esters is a cornerstone of amino acid synthesis.[4] This transformation can be achieved via direct amination with ammonia or through safer, more controlled methods like the Gabriel synthesis or by using sodium azide followed by reduction.[5][6] α-Amino esters are crucial precursors for non-canonical amino acids used in developing therapeutics.[7]

Caption: Workflow for the synthesis of α-amino esters.

Table 1: Synthesis of α-Amino Esters

| Reagent/Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1. Sodium Azide (NaN₃)2. H₂, Pd/C | 1. DMF, Room Temp.2. Methanol, H₂ (1 atm), Pd/C | Ethyl 2-aminooctanoate | High | [5] |

| Ammonia (NH₃) | Excess NH₃ in Ethanol | Ethyl 2-aminooctanoate | Moderate | [4] |

| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine | Ethyl 2-aminooctanoate | Good |[6] |

Experimental Protocol: Azide Displacement and Reduction

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) portion-wise and stir the mixture at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-azidooctanoate.

-

Dissolve the crude azide in methanol and add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired α-amino ester.

Synthesis of α-Hydroxy Esters

Hydrolysis of the α-bromo group, typically under basic conditions followed by an acidic workup, yields the corresponding α-hydroxy ester.[4] These compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Table 2: Synthesis of α-Hydroxy Esters

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1. NaOH (aq)2. H₃O⁺ | 1. H₂O/THF, Reflux2. Acidic workup | 2-Hydroxyoctanoic Acid* | Good | [4] |

| H₂O | Formic Acid, 80°C | Ethyl 2-hydroxyoctanoate | Moderate | General Hydrolysis |

*Note: Saponification of the ester may occur under strong basic conditions, yielding the carboxylic acid. Careful control of conditions is required to isolate the ester.

Experimental Protocol: Hydrolysis to α-Hydroxy Ester

-

Prepare a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for 6-12 hours.

-

After cooling to room temperature, acidify the mixture with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel chromatography to yield Ethyl 2-hydroxyoctanoate.

Reformatsky Reaction

The Reformatsky reaction is a powerful C-C bond-forming reaction that uses zinc metal to generate an organozinc enolate from an α-halo ester.[8][9] This enolate then adds to an aldehyde or ketone to produce a β-hydroxy ester.[10][11] Reformatsky enolates are less reactive than lithium enolates, which prevents them from reacting with the ester group, making the reaction highly chemoselective.[8]

Caption: Mechanism of the Reformatsky Reaction.

Table 3: Reformatsky Reaction Data

| Carbonyl Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Toluene | 90 °C, 30 min | 86% (for ethyl bromoacetate) | [11] |

| Acetone | Benzene | 60 °C, 2.5 h | ~60-70% (analogous) | [10] |

| Cyclohexanone | THF | Reflux | Good | General |

Experimental Protocol: General Reformatsky Reaction

-

Activate zinc dust (2.0 eq) by stirring with a small amount of iodine or dilute HCl, followed by washing with acetone and drying under vacuum.

-

In a flame-dried flask under a nitrogen atmosphere, add the activated zinc and dry toluene.

-

Add a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in toluene dropwise to the zinc suspension.

-

Heat the reaction mixture to initiate the reaction (e.g., 60-90 °C) and maintain for 1-3 hours until the starting materials are consumed.[10][11]

-

Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride or dilute acid (e.g., 10% HCl).[10]

-

Filter the mixture and extract the filtrate with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting β-hydroxy ester by column chromatography.

Elimination Reactions (E2)

When treated with a strong, sterically hindered (non-nucleophilic) base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ester.[12][13] The use of a bulky base like potassium tert-butoxide (t-BuOK) or LDA favors elimination over competing SN2 substitution.[12] The E2 mechanism is a concerted, one-step process where the base abstracts a β-hydrogen as the bromide ion departs.[14]

Table 4: E2 Elimination Reaction

| Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | THF | 0 °C to RT | Ethyl oct-2-enoate | [12] |

| 1,8-Diazabicycloundec-7-ene (DBU) | Toluene | Reflux | Ethyl oct-2-enoate | General |

| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Mixture of E2/SN2 products |[13][15] |

Experimental Protocol: Dehydrobromination

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product via distillation or column chromatography to yield Ethyl oct-2-enoate.

Applications in Drug Development and Polymer Chemistry

The functional group transformations of this compound and related α-halo esters are not merely academic; they are instrumental in applied chemistry.

-

Pharmaceutical Synthesis : Bromo-esters are key intermediates in synthesizing active pharmaceutical ingredients (APIs). For instance, Ethyl-2,2-dimethyl-7-bromoheptanoate is a crucial intermediate in the synthesis of bempedoic acid, a drug used to treat hypercholesterolemia.[3] The ability to form C-C bonds and introduce varied functional groups is critical in drug design.[16]

-

Polymer Chemistry : this compound can serve as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[1] This allows for the synthesis of well-defined polymers with specific molecular weights and architectures, which have applications in materials science and biomedicine.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H19BrO2 | CID 95580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Elimination reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. innospk.com [innospk.com]

Ethyl 2-bromooctanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromooctanoate is a chemical intermediate utilized in various organic synthesis applications, including the pharmaceutical and flavor and fragrance industries.[1] Its chemical structure, an alpha-halogenated ester, imparts a reactivity that is useful for creating more complex molecules.[2] However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO₂ |

| Molecular Weight | 251.16 g/mol [3] |

| CAS Number | 5445-29-4[3] |

| Appearance | Colorless liquid[1] |

| Odor | Fruity[1] |

| Solubility | Soluble in organic solvents, insoluble in water[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[3] A summary of its GHS classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Toxicology Data

A comprehensive search of publicly available literature and safety databases did not yield specific quantitative toxicity data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. Similarly, official Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound.[4]

For a related isomer, Ethyl-8-bromooctanoate (CAS # 29823-21-0), one report indicates that no toxicological data was found after an extensive literature search, and therefore a reference concentration or dose could not be established.[5] However, an Initial Threshold Screening Level (ITSL) of 0.1 µg/m³ based on an annual averaging time was set pursuant to Michigan's Rule 232(1)(i).[5][6] It is critical to note that this value is for a different isomer and should be used with caution as a conservative reference point in the absence of specific data for this compound.

Due to the lack of detailed toxicological studies, no experimental protocols for such studies can be provided.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area.[4] The use of a chemical fume hood is recommended to minimize inhalation exposure.

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent contact with this compound.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

General Hygiene Practices

-

Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[4]

-

Contaminated clothing should be removed immediately and laundered before reuse.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[4]

A logical workflow for the safe handling of this compound is depicted in the following diagram:

Caption: Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken, and medical attention should be sought.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[9]

The following diagram outlines the appropriate first aid response for various exposure routes:

Caption: First Aid Response for this compound Exposure.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel from the immediate area.[9]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]

-

Absorb: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder).[10]

-

Collect: Collect the absorbed material and place it into a suitable, closed container for disposal.[10]

-

PPE: All personnel involved in the cleanup should wear appropriate personal protective equipment.[9]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[9]

Conclusion

This compound is a valuable chemical intermediate, but it poses significant irritation hazards to the skin, eyes, and respiratory system. A thorough understanding and implementation of the safety precautions outlined in this guide are essential for its safe use in a research and development setting. This includes the consistent use of appropriate engineering controls and personal protective equipment, as well as being prepared for emergency situations. The absence of comprehensive quantitative toxicity data underscores the need for a cautious and conservative approach to handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H19BrO2 | CID 95580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. egle.state.mi.us [egle.state.mi.us]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 5445-29-4 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. thomassci.com [thomassci.com]

An In-depth Technical Guide on the Solubility of Ethyl 2-bromooctanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-bromooctanoate in various organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this guide combines qualitative solubility information, data from structurally analogous compounds, and detailed experimental protocols to serve as a robust resource for laboratory and development applications.

Core Concepts: Understanding the Solubility of this compound

This compound (C₁₀H₁₉BrO₂) is an α-bromo ester. Its molecular structure, which includes a polar carbon-bromine (C-Br) bond and a significant nonpolar eight-carbon alkyl chain, is the primary determinant of its solubility. The guiding principle of "like dissolves like" is essential for predicting its behavior in different solvents. The substantial nonpolar alkyl component leads to strong London dispersion forces, rendering it highly soluble in nonpolar organic solvents. While the C-Br bond and the ester group introduce some polarity, the overall nonpolar character of the molecule governs its solubility profile.

Conversely, this compound is expected to be sparingly soluble in highly polar solvents such as water. The strong hydrogen bonding network present in water is energetically more stable than the weaker dipole-dipole and dispersion forces that would form between water and the haloalkane ester.

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility |

| Nonpolar | Hexane, Toluene, Benzene | Highly Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble |

| Polar Protic | Ethanol, Methanol | Soluble |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble |

| Ethers | Diethyl Ether, THF | Highly Soluble |

| Aqueous | Water | Insoluble |

Table 2: Quantitative Solubility of Ethyl Octanoate (CAS: 106-32-1) as a Structural Analog

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 25 | 0.070 | [1][2] |

| Ethanol (70%) | Not Specified | 250 | [1] |

| Most Fixed Oils | Not Specified | Soluble | [1] |

| Propylene Glycol | Not Specified | Slightly Soluble | [1] |

| Glycerol | Not Specified | Insoluble | [1] |

Note: The data for ethyl octanoate is provided as an estimation of the behavior of this compound. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This procedure involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

The presence of a distinct, undissolved phase of the solute should be visible to ensure supersaturation.

-

Securely cap the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

To confirm that equilibrium has been established, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) and verify that the concentration of the dissolved solute has reached a constant value.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method, such as gas chromatography (GC), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of this compound.

References

Ethyl 2-bromooctanoate: A Technical Guide to Purity, Grades, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromooctanoate is a versatile halogenated ester widely employed as a key intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its utility stems from the presence of a reactive bromine atom at the alpha position to the ester carbonyl group, making it an excellent substrate for nucleophilic substitution and carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the purity, available grades, synthesis, purification, and analytical characterization of this compound, tailored for professionals in research and drug development.

Available Grades and Purity Specifications

This compound is commercially available in several grades, each with a specified purity level suitable for different applications. The most common grades are Technical, Reagent, and High-Purity grades, with purities typically ranging from 95% to over 99%. While specific designations like ACS, USP, or pharmaceutical grade are not always explicitly advertised by all suppliers for this compound, custom manufacturing to meet these standards is often possible.

| Grade | Typical Purity (%) | Common Impurities | Primary Applications |

| Technical Grade | ≥ 95% | Starting materials (Octanoic acid, Ethanol), over-brominated species, residual acid catalyst | General organic synthesis, industrial applications where high purity is not critical. |

| Reagent Grade | ≥ 98% | Trace amounts of starting materials and by-products | Laboratory research, process development, synthesis of non-critical intermediates. |

| High-Purity Grade | ≥ 99% | Minimal traces of organic impurities and water | Synthesis of active pharmaceutical ingredients (APIs), cGMP processes, and other applications requiring stringent quality control. |

Synthesis and Purification of this compound

The synthesis of this compound is typically a two-step process involving the α-bromination of octanoic acid followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the selective α-bromination of carboxylic acids. The resulting 2-bromooctanoic acid is then esterified, commonly via a Fischer esterification, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-bromooctanoic acid via Hell-Volhard-Zelinsky Reaction

This procedure outlines the synthesis of the intermediate, 2-bromooctanoic acid, from octanoic acid.

Materials:

-

Octanoic acid

-

Red phosphorus

-

Bromine

-

Thionyl chloride (optional, can be used to form the acyl halide in situ)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add octanoic acid and a catalytic amount of red phosphorus.

-

Gently heat the mixture.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be scrubbed.

-

After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide.

-

Extract the 2-bromooctanoic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted octanoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromooctanoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This procedure details the esterification of 2-bromooctanoic acid to the final product.

Materials:

-

2-bromooctanoic acid (from Step 1)

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid (or other acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromooctanoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to achieve the desired purity.

Purification to High Purity Grades

Achieving purities of 98% and above typically requires careful purification of the crude product.

-

Fractional Vacuum Distillation: This is the most common and effective method for purifying this compound. By carefully controlling the temperature and pressure, fractions with different boiling points can be separated, effectively removing lower and higher boiling impurities.

-

Chromatography: For very high purity requirements (e.g., >99.5%), column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is used to determine the purity of this compound and to identify any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is widely used to determine the purity of this compound and to identify and quantify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the molecule and for detecting the presence of impurities. The integration of proton signals in the 1H NMR spectrum can be used to quantify the purity relative to a known internal standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantitative analysis of this compound, especially for less volatile impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the ester functional group (strong C=O stretch around 1740 cm-1) and the C-Br bond.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification process, as well as the relationship between the different grades and their applications.

Methodological & Application

Applications of Ethyl 2-bromooctanoate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromooctanoate is a versatile building block in organic synthesis, primarily utilized for the introduction of an octanoate ethyl ester moiety at an electrophilic carbon. Its reactivity is dominated by the presence of a bromine atom alpha to an ester group, making it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Nucleophilic Substitution Reactions (SN2)

The primary application of this compound is in SN2 reactions, where the bromide leaving group is displaced by a wide range of nucleophiles.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized octanoic acid derivatives.

General Reaction Scheme:

Where R-Nu represents a nucleophile.

Key Applications:

-

Alkylation of Amines: this compound can be used to alkylate primary and secondary amines. However, a significant challenge is the potential for over-alkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine.[2][3] To achieve mono-alkylation, specific strategies such as using a large excess of the starting amine or employing a competitive deprotonation/protonation strategy may be necessary.[4]

-

Synthesis of α-Amino Acids: Reaction with ammonia or an ammonia equivalent can be a route to α-amino octanoic acid derivatives, which are of interest in peptide synthesis and medicinal chemistry.

-

Formation of Ethers and Thioethers: Alkoxides and thiolates can readily displace the bromide to form α-alkoxy and α-thioalkoxy octanoates, respectively.

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol is adapted from general procedures for the alkylation of primary amines with alkyl halides.[2][5]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for Nucleophilic Substitution Reactions:

| Nucleophile | Product Type | Typical Conditions | Yield (%) | Reference / Note |

| Primary Amine | Secondary Amine | K₂CO₃, CH₃CN, reflux | Variable | Adapted from[2][5] |

| Secondary Amine | Tertiary Amine | K₂CO₃, CH₃CN, reflux | Variable | Adapted from[2] |

| Ammonia | Primary Amine | Excess NH₃ | Low (polyalkylation) | [3] |

| Thiolate | Thioether | NaH, THF | High | General SN2 |

| Alkoxide | Ether | NaH, THF | High | General SN2 |

Reformatsky Reaction